
(2-Nitrophenyl)methyl 2,4-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitrophenyl)methyl 2,4-dinitrobenzoate is an organic compound that features both nitro and ester functional groups. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a 2-nitrophenyl group attached to a methyl 2,4-dinitrobenzoate moiety, making it a subject of interest for researchers exploring nitroaromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)methyl 2,4-dinitrobenzoate typically involves the esterification of 2-nitrobenzyl alcohol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-Nitrophenyl)methyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, facilitating the substitution of other groups on the aromatic ring.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzyl alcohol and 2,4-dinitrobenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 2-Aminophenyl)methyl 2,4-dinitrobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Nitrobenzyl alcohol and 2,4-dinitrobenzoic acid.
Scientific Research Applications
(2-Nitrophenyl)methyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as explosives or dyes, due to its nitroaromatic structure.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methyl 2,4-dinitrobenzoate largely depends on its chemical reactivity. The nitro groups can undergo reduction to form amines, which can interact with biological molecules through hydrogen bonding and electrostatic interactions. The ester moiety can be hydrolyzed to release active components that may interact with specific molecular targets, such as enzymes or receptors, in biological systems.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in identifying carbonyl compounds.
2,4-Dinitrobenzoic acid: Used as a reagent in organic synthesis.
2-Nitrobenzyl alcohol: A precursor in the synthesis of various organic compounds.
Comparison: (2-Nitrophenyl)methyl 2,4-dinitrobenzoate is unique due to the combination of its nitro and ester functional groups, which confer distinct chemical reactivity and potential applications. Unlike 2,4-dinitrophenylhydrazine, which is primarily used for analytical purposes, this compound is more versatile in synthetic and biological applications. Compared to 2,4-dinitrobenzoic acid, it offers additional reactivity due to the presence of the 2-nitrophenyl group.
Properties
Molecular Formula |
C14H9N3O8 |
|---|---|
Molecular Weight |
347.24 g/mol |
IUPAC Name |
(2-nitrophenyl)methyl 2,4-dinitrobenzoate |
InChI |
InChI=1S/C14H9N3O8/c18-14(25-8-9-3-1-2-4-12(9)16(21)22)11-6-5-10(15(19)20)7-13(11)17(23)24/h1-7H,8H2 |
InChI Key |
KSYZMCQGHFNROB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


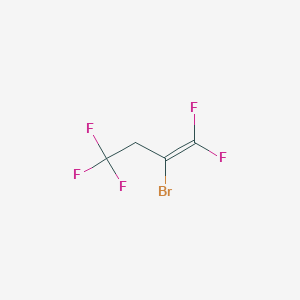


![2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B15045438.png)
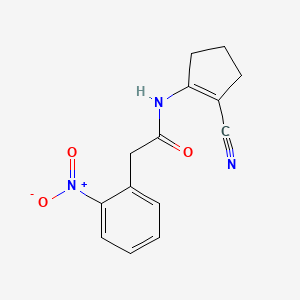
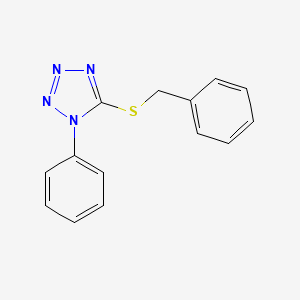
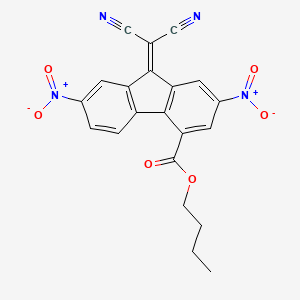
![2-chloro-5-{[3-(diethylsulfamoyl)phenyl]sulfonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B15045470.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate](/img/structure/B15045478.png)
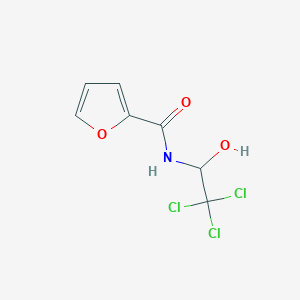
![3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B15045490.png)
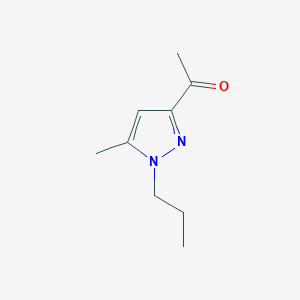

![4-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B15045508.png)
